4-Amino-1,2,4-triazolidine-3,5-dione

Acid–Base Chemistry Coordination Chemistry pH-Dependent Reactivity

Researchers requiring reproducible metal-binding affinities in MOF or coordination polymer synthesis face irreproducibility when substituting urazole derivatives for urazine. 4-Amino-1,2,4-triazolidine-3,5-dione (CAS 21531-96-4) provides the exocyclic amino group essential for N,O-chelation, delivering defined log β₁ values (2.17-2.65 for Zn²⁺, Ni²⁺, Co²⁺) and predictable coordination geometries. • Quantifiable pKa = 5.49 for precise pH-controlled complexation. • Validated monoclinic crystal packing (P2₁/c, a=6.741 Å) for polymorph screening and QC. • Reliable global supply with batch-specific CoA for drug discovery and materials research.

Molecular Formula C2H4N4O2
Molecular Weight 116.08 g/mol
CAS No. 21531-96-4
Cat. No. B1267612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1,2,4-triazolidine-3,5-dione
CAS21531-96-4
Molecular FormulaC2H4N4O2
Molecular Weight116.08 g/mol
Structural Identifiers
SMILESC1(=O)NNC(=O)N1N
InChIInChI=1S/C2H4N4O2/c3-6-1(7)4-5-2(6)8/h3H2,(H,4,7)(H,5,8)
InChIKeyBWFMTHGMFVQPSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-1,2,4-triazolidine-3,5-dione (CAS 21531-96-4) for Specialty Chemical and Life Sciences Procurement


4-Amino-1,2,4-triazolidine-3,5-dione (urazine, CAS 21531-96-4) is a five-membered heterocyclic compound belonging to the 1,2,4-triazole family, characterized by a C2H4N4O2 molecular formula (MW 116.08) and the presence of a primary amino substituent at the N4 position alongside two carbonyl groups at positions 3 and 5 [1]. It exists as a white to off-white crystalline solid with a melting point of 269–270 °C and a predicted density of 1.603 g/cm³ . Unlike its parent analog urazole (1,2,4-triazolidine-3,5-dione), urazine features an exocyclic amino group that profoundly alters its acid–base properties (pKa = 5.49), coordination chemistry, and synthetic utility [2].

Why 4-Amino-1,2,4-triazolidine-3,5-dione Cannot Be Replaced by Generic 1,2,4-Triazolidine-3,5-diones in Research and Industrial Applications


Generic substitution among 1,2,4-triazolidine-3,5-dione derivatives is scientifically unsound due to the critical influence of the N4 substituent on physicochemical and coordination behavior. The parent compound urazole (pKa = 5.8) [1] and its alkyl/aryl derivatives exhibit markedly different protonation equilibria, solubility, and metal-binding affinities compared to 4-amino-1,2,4-triazolidine-3,5-dione (pKa = 5.49) [2]. The exocyclic amino group in urazine serves as an additional coordination site, enabling N,O-chelation and multidentate bridging modes that are inaccessible to urazole or N-alkyl urazoles [3]. Consequently, interchanging these compounds without adjusting reaction conditions or stoichiometry leads to irreproducible complexation outcomes, altered pharmacokinetic profiles in drug discovery campaigns, and unpredictable material properties in polymer or energetic applications.

Quantitative Differentiation of 4-Amino-1,2,4-triazolidine-3,5-dione Against Closest Analogs: A Procurement-Focused Evidence Guide


Acid Dissociation Constant (pKa) Comparison: 4-Amino-1,2,4-triazolidine-3,5-dione vs. Urazole

The pKa of 4-amino-1,2,4-triazolidine-3,5-dione (urazine) is 5.49(1) in aqueous solution at 25 °C [1], whereas the parent compound urazole (1,2,4-triazolidine-3,5-dione) has a reported pKa of 5.8 in water [2]. The approximately 0.3 log unit difference corresponds to a 2-fold higher acidity for urazine, which influences the protonation state of the heterocycle under physiological and near-neutral conditions. This shift arises from the electron-withdrawing inductive effect of the exocyclic amino group.

Acid–Base Chemistry Coordination Chemistry pH-Dependent Reactivity

Metal Complex Stability Constants: Divergent Affinity for First-Row Transition Ions

Potentiometric titration studies determined the formation constants (log β) for 1:1 and 1:2 complexes of 4-amino-1,2,4-triazolidine-3,5-dione with divalent cations [1]. The values are: log β₁(Zn²⁺) = 2.17(2), log β₁(Ni²⁺) = 2.65(1), log β₂(Ni²⁺) = 4.80(4), and log β₁(Co²⁺) = 2.34(2). In contrast, urazole itself does not form analogous N,O-chelate complexes due to the absence of the exocyclic amine, and its reported stability constants with the same ions are either nonexistent or substantially lower when measured under comparable aqueous conditions.

Coordination Chemistry Stability Constant Metal Chelation

Crystal Structure and Unique Stacking Interactions in 4-Amino-1,2,4-triazolidine-3,5-dione

Single-crystal X-ray diffraction of 4-amino-1,2,4-triazolidine-3,5-dione reveals a monoclinic P2₁/c lattice with unit cell parameters a = 6.741(1) Å, b = 5.815(1) Å, c = 11.141(2) Å, β = 92.13(1)°, V = 436.4(1) ų, Z = 4, and R = 0.0402 for 714 independent observed reflections [1]. The crystal packing exhibits stacking interactions that cannot be classified as simple π–π contacts. In comparison, urazole crystallizes in a different space group and does not display the same unique stacking motif, which is attributable to the hydrogen-bonding and electrostatic contributions of the N4 amino group.

Crystallography Solid-State Chemistry Intermolecular Interactions

Biological Activity of 4-Substituted Urazine Derivatives: Anti-Leishmanial Potency

In a study evaluating heterocyclic betulin derivatives, the 4-methylurazine analog (synthesized by oxidation of the corresponding urazole) exhibited a GI₅₀ of 8.9 μM against Leishmania donovani axenic amastigotes in a microplate assay [1]. While this data is for a methyl-substituted derivative rather than the unsubstituted 4-amino compound, it demonstrates that the urazine scaffold (the oxidized form of urazole) can be elaborated into potent antiparasitic agents. Unoxidized urazoles in the same study showed substantially lower activity, highlighting the functional divergence conferred by the N4 substitution pattern.

Antiparasitic Leishmaniasis Drug Discovery

Recommended Research and Industrial Use Cases for 4-Amino-1,2,4-triazolidine-3,5-dione


Coordination Chemistry: Synthesis of Tailored Metal Complexes and MOFs

The well-defined stability constants (log β₁ = 2.17–2.65 for Zn²⁺, Ni²⁺, Co²⁺) and the ability of urazine to act as a neutral N,O-chelator or a deprotonated bridging ligand [1] make it an ideal building block for constructing metal–organic frameworks (MOFs), coordination polymers, and discrete complexes with predictable stoichiometries. Procurement of urazine (CAS 21531-96-4) is essential when reproducible metal-binding affinities and defined coordination geometries are required, as generic urazoles lack the exocyclic amine necessary for chelation.

pH-Dependent Reaction Optimization and Proton-Transfer Studies

With a pKa of 5.49 [1], urazine serves as a model compound for studying acid-catalyzed cyclizations, deprotonation-driven tautomerism, and proton-coupled electron transfer in heterocyclic systems. The quantifiable ~2-fold higher acidity compared to urazole (pKa = 5.8) [2] allows fine-tuning of reaction pH windows. Researchers requiring precise control over the protonation state of the triazolidinedione ring should source urazine rather than its less acidic analogs.

Solid-State Materials and Crystal Engineering

The unique monoclinic crystal packing and non-canonical stacking interactions of urazine [1] can be exploited in crystal engineering to design materials with specific mechanical, optical, or dissolution properties. The defined unit cell parameters (a = 6.741 Å, b = 5.815 Å, c = 11.141 Å, β = 92.13°) provide a reference point for quality control and polymorph screening.

Medicinal Chemistry: Anti-Leishmanial and Antiproliferative Scaffold Derivatization

The demonstrated anti-leishmanial activity of 4-methylurazine (GI₅₀ = 8.9 μM) [1] validates the urazine core as a viable scaffold for hit-to-lead optimization. Procurement of 4-amino-1,2,4-triazolidine-3,5-dione enables the synthesis of diverse 4-substituted urazines via oxidation of urazoles or direct functionalization, offering a pathway to novel antiparasitic agents with improved potency over urazole-based counterparts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-1,2,4-triazolidine-3,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.